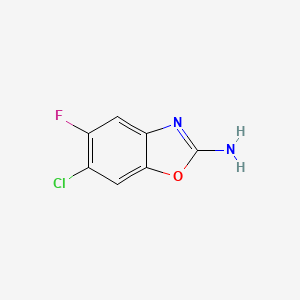

6-Chloro-5-fluoro-1,3-benzoxazol-2-amine

Description

Significance of Heterocyclic Systems in Molecular Design and Function

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. bldpharm.com Their importance in molecular design and function is paramount, as evidenced by their omnipresence in nature and synthetic chemistry. Over 85% of all biologically active chemical entities feature a heterocyclic ring, highlighting their central role in drug design. nih.gov

These systems are fundamental components of life itself; the purine (B94841) and pyrimidine (B1678525) bases that constitute the genetic code in DNA and RNA are prime examples of nitrogen-containing heterocycles. labfind.co.kr In medicinal chemistry, the incorporation of heterocyclic scaffolds is a critical strategy for modulating a molecule's physicochemical properties. By introducing heteroatoms, chemists can fine-tune characteristics such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

The structural diversity of heterocyclic systems allows them to engage in a wide array of biological interactions, often serving as key pharmacophores that bind to enzymes and receptors. bldpharm.comlabfind.co.kr This versatility makes them indispensable tools in the development of therapeutic agents across numerous disease areas, including cancer, infectious diseases, and inflammatory conditions. bldpharm.comnih.gov

Overview of Benzoxazole (B165842) Derivatives in Academic and Industrial Chemistry

Within the broad family of heterocyclic compounds, the benzoxazole scaffold holds a place of distinction. Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to a 1,3-oxazole ring. nih.gov This stable bicyclic structure serves as a privileged core for the synthesis of a multitude of derivatives with a wide spectrum of applications in both academic research and industrial settings. rsc.org

In medicinal chemistry, benzoxazole derivatives are recognized for their diverse biological activities, which include antifungal, anti-inflammatory, antimicrobial, anticancer, and antiviral properties. rsc.orgnih.govnih.gov The benzoxazole moiety is a key structural component in several pharmaceutical drugs. For instance, Flunoxaprofen is a non-steroidal anti-inflammatory drug, and Tafamidis is used to treat transthyretin amyloidosis, both of which contain the benzoxazole core. nih.gov

Beyond pharmaceuticals, benzoxazole derivatives have significant industrial applications. Their unique photophysical properties make them valuable as fluorescent probes and optical brighteners in laundry detergents and textiles, enhancing the whiteness and brightness of materials. nih.gov They are also utilized in the development of agrochemicals and specialized polymers, demonstrating their versatility and importance in materials science. researchgate.net The ongoing research into novel synthetic methodologies continues to expand the chemical space and potential applications of this important class of compounds. rsc.org

Research Focus: 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine within the Benzoxazole Class

The focus of this article is the specific compound This compound . This molecule is a member of the 2-aminobenzoxazole (B146116) family, which is noted for its role as a versatile building block in the synthesis of more complex molecules. The strategic placement of halogen atoms—a chlorine at position 6 and a fluorine at position 5—is a key structural feature.

The introduction of halogens into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Chlorine and fluorine are strongly electron-withdrawing and can significantly alter the electronic properties of the aromatic ring system. This can influence the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for binding to biological targets. Furthermore, halogenation often increases a compound's lipophilicity, which can improve its ability to cross cell membranes. Studies on related halogenated benzoxazoles and their isosteres have shown potent anticancer and antimicrobial activities, suggesting that the unique substitution pattern of this compound makes it a compound of significant interest for screening in drug discovery programs. nih.govnih.gov

Below is a data table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1268032-07-0 |

| Molecular Formula | C₇H₄ClFN₂O bldpharm.com |

| Molecular Weight | 186.57 g/mol bldpharm.com |

| InChI Key | RTHDLWJUOJEKRM-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHDLWJUOJEKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine is expected to show distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amine group. The two aromatic protons will likely appear as doublets due to coupling with the adjacent fluorine atom and potentially smaller long-range couplings. The amine protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 7.5 | Doublet |

| Aromatic H | 7.0 - 7.5 | Doublet |

Note: Predicted values based on general principles and data for similar benzoxazole (B165842) structures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The spectrum is anticipated to display seven distinct signals for the seven carbon atoms in the benzoxazole ring system. The chemical shifts will be significantly influenced by the attached heteroatoms (O, N) and halogens (Cl, F). The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (C2) | 155 - 165 |

| C-F (C5) | 145 - 155 (d, JC-F ≈ 240-250 Hz) |

| C-Cl (C6) | 115 - 125 |

| Aromatic C-H | 105 - 115 |

| Aromatic C-H | 105 - 115 |

| Bridgehead C | 130 - 145 |

Note: Predicted values based on general principles and data for similar benzoxazole structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula, C₇H₄ClFN₂O. The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Theoretical HRMS Data

| Ion | Theoretical Exact Mass [M+H]⁺ |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-O, C-F, and C-Cl bonds. For similar benzothiazole (B30560) structures, stretching bands around 1620 cm⁻¹ (C=N) have been reported.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 |

| C=N stretch (imine) | 1620 - 1680 |

| C-O stretch (ether) | 1200 - 1260 |

| C-F stretch | 1000 - 1100 |

Note: Predicted values based on general principles and data for analogous heterocyclic compounds.

Chromatographic Techniques (e.g., Thin-Layer Chromatography, TLC)

Chromatographic techniques are vital for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a simple and rapid method for this purpose. For a compound like this compound, which possesses moderate polarity due to the amine group and the heterocyclic system, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be suitable as the mobile phase. The progress of reactions involving this compound can be monitored by observing the disappearance of starting material spots and the appearance of product spots on the TLC plate under UV light. nih.gov

Typical TLC Conditions

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |

Other Spectroscopic Methods for Molecular Fingerprinting

While NMR, HRMS, and IR are the primary techniques for structural elucidation, other spectroscopic methods can provide complementary information, creating a unique molecular fingerprint. Techniques such as Raman spectroscopy could offer additional insights into the vibrational modes of the molecule, particularly for the benzoxazole ring system. Furthermore, Ultraviolet-Visible (UV-Vis) spectroscopy could be used to study the electronic transitions within the conjugated system of the molecule.

Theoretical and Computational Chemistry Investigations of 6 Chloro 5 Fluoro 1,3 Benzoxazol 2 Amine

Quantum Chemical Calculations (QCC)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its favorable balance between accuracy and computational expense. acs.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional frequently employed in these calculations, as it often yields reliable results for molecular geometries and energies. acs.orgnih.gov

The accuracy of DFT calculations is also critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common choices include the Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution. acs.orgnih.gov This particular basis set is a triple-zeta set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p), which are essential for accurately describing bonding and non-bonding interactions in molecules containing heteroatoms. nih.gov While this level of theory is appropriate for investigating 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine, specific published results of these calculations on the title compound are not available.

| Basis Set Family | Description | Typical Application |

|---|---|---|

| Pople (e.g., 6-31G(d), 6-311++G(d,p)) | Split-valence basis sets with added polarization and/or diffuse functions. Widely used and computationally efficient. | Geometries, frequencies, and energies of organic molecules. |

| Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) | Correlation-consistent basis sets designed to systematically converge towards the complete basis set limit. | High-accuracy energy calculations and studies of non-covalent interactions. |

| Ahlrichs (e.g., def2-SVP, def2-TZVP) | Robust and well-balanced basis sets available for most of the periodic table. | Routine DFT calculations for a wide range of chemical systems. google.com |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. acs.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. materialsciencejournal.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the distribution of these orbitals would likely show the HOMO localized over the electron-rich amine and benzoxazole (B165842) ring system, while the LUMO would also be distributed across the aromatic system.

| Parameter | Symbol | Significance | Calculated Value (eV) for this compound |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability | Data not available |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.net These descriptors provide a quantitative framework for concepts introduced by Ralph Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is approximated as η ≈ (ELUMO - EHOMO)/2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." acs.orgdergipark.org.tr

Chemical Softness (S): It is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. acs.org

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. A high electrophilicity index indicates a good electrophile. researchgate.netdergipark.org.tr It is calculated using the chemical potential (μ) and hardness: ω = μ²/2η, where μ ≈ (EHOMO + ELUMO)/2. acs.org

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction.

| Descriptor | Symbol | Formula | Calculated Value for this compound |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness | S | 1/η | Data not available |

| Electrophilicity Index | ω | μ²/2η | Data not available |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an excellent tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. For this compound, these areas would be expected around the electronegative nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the amine group. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles; these would likely be found around the hydrogen atoms of the amine group. acs.orgresearchgate.net The MEP map provides a clear, visual prediction of the molecule's reactive behavior.

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.net It models the excitation of electrons from occupied to virtual orbitals upon absorption of light, allowing for the prediction of the vertical transition energies, corresponding wavelengths (λmax), and their intensities (oscillator strengths, f). materialsciencejournal.org

For this compound, TD-DFT calculations could predict the primary π→π* transitions within the conjugated benzoxazole system, which are responsible for its characteristic UV-Visible absorption bands. researchgate.net Comparing the theoretically calculated spectrum with experimental data serves as a rigorous test of the computational methodology and aids in the assignment of the observed spectral features.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target Binding Interactions

No specific studies predicting the ligand-target binding interactions for this compound have been identified. Research on other benzoxazole derivatives has shown that this scaffold can interact with various biological targets, often through hydrogen bonds involving the amine group and the nitrogen and oxygen atoms of the oxazole ring. Halogen atoms, like the chlorine and fluorine in the target compound, can also participate in halogen bonding, which can be a crucial factor in binding affinity. However, without specific docking studies, the precise nature of these potential interactions for this compound remains speculative.

Elucidation of Binding Modes and Key Residues

Information regarding the specific binding modes and key amino acid residues that would be involved in stabilizing a complex with this compound is not available. Such an analysis would require docking the compound into the active site of a specific protein, a study which has not been published.

Binding Free Energy Calculations (e.g., MM-PBSA)

Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), are used to provide a more quantitative estimate of the binding affinity between a ligand and its target. There are currently no published studies that have performed MM-PBSA or similar calculations for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For ligand-protein complexes, MD simulations are invaluable for assessing the stability of the binding pose predicted by molecular docking.

Conformational Dynamics and Stability of Compound-Target Complexes

Without an identified biological target and initial docking pose, no molecular dynamics simulations have been performed to assess the conformational dynamics and stability of a complex involving this compound.

Simulation of Intermolecular Interactions

Similarly, there is no available research that has simulated the specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and a biological receptor over time.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, these computational techniques have been instrumental in understanding the structural requirements for therapeutic efficacy and in guiding the design of new, more potent analogues. Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA and CoMSIA, further refine this understanding by considering the spatial arrangement of molecular properties.

The development of predictive QSAR models for this compound and its related compounds involves the creation of a dataset of molecules with known biological activities. These activities, often expressed as IC₅₀ or EC₅₀ values, are converted to their logarithmic scale (pIC₅₀ or pEC₅₀) to linearize the relationship with structural descriptors. A variety of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule.

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build the QSAR models. A crucial aspect of model development is rigorous validation to ensure its predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (predictive r²). A robust and predictive QSAR model is characterized by high values for q² and conventional correlation coefficient (r²), and a low standard error of estimate (SEE). For a series of benzoxazole derivatives, a statistically significant QSAR model might be established, providing a predictive tool for the biological activity of newly designed compounds.

Interactive Table: Statistical Parameters of a Representative QSAR Model

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| r² (Non-cross-validated r²) | 0.88 | Represents the goodness of fit of the model to the training set data. |

| SEE (Standard Error of Estimate) | 0.32 | Measures the deviation of the predicted values from the experimental values. A lower value is better. |

| F-statistic | 120.5 | Indicates the statistical significance of the model. A higher value suggests a more significant model. |

| Predictive r² (for test set) | 0.75 | Measures the predictive power of the model on an external set of compounds. |

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process begins by aligning the molecules in the dataset, a critical step that ensures the calculated fields are comparable. For this compound and its analogues, alignment could be based on the common benzoxazole scaffold.

Once aligned, the molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. These energy values constitute the CoMFA descriptors. PLS analysis is then used to derive a relationship between these field values and the biological activities.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the steric and electrostatic properties of the molecules are likely to influence their biological activity. For instance, a green contour in a steric map might indicate that bulky substituents are favored in that region for enhanced activity, while a yellow contour would suggest that bulk is disfavored. Similarly, blue contours in an electrostatic map typically show where positive charge is beneficial, and red contours indicate where negative charge is preferred. These visual aids are invaluable for medicinal chemists in rationally designing more potent compounds.

Interactive Table: Field Contributions in a CoMFA Model

| Field Type | Contribution (%) | Interpretation |

| Steric | 55 | Indicates that the size and shape of the molecule are the primary determinants of its biological activity. |

| Electrostatic | 45 | Suggests that the distribution of charge within the molecule also plays a significant role in its interaction with the biological target. |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR method that, like CoMFA, analyzes the steric and electrostatic fields around a set of aligned molecules. However, CoMSIA calculates similarity indices at each grid point using a Gaussian function, which avoids the singularities that can occur in CoMFA fields at atomic positions. In addition to steric and electrostatic fields, CoMSIA can also model hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

This multi-faceted analysis provides a more detailed picture of the structure-activity relationships. The results are also presented as 3D contour maps, with different colors representing regions where specific properties are favorable or unfavorable for activity. For example, a yellow contour in a hydrophobic map would suggest that introducing hydrophobic groups in that area could increase activity, while a white contour would indicate that hydrophilic groups are preferred. Similarly, cyan and purple contours in the hydrogen bond donor and acceptor maps, respectively, highlight favorable locations for these interactions.

For the this compound series, a CoMSIA model could reveal, for instance, that a hydrogen bond acceptor group at a specific position on the benzoxazole ring is crucial for activity, a detail that might not be as clearly elucidated by CoMFA alone. This level of detail makes CoMSIA an extremely useful tool for lead optimization in drug discovery projects.

Interactive Table: Field Contributions in a CoMSIA Model

| Field Type | Contribution (%) | Interpretation |

| Steric | 30 | The size and shape of the molecule have a moderate influence on activity. |

| Electrostatic | 25 | Charge distribution is also a moderately important factor. |

| Hydrophobic | 20 | The hydrophobicity of certain regions of the molecule plays a significant role in its biological effect. |

| Hydrogen Bond Donor | 15 | The ability to donate a hydrogen bond at specific locations is a contributing factor to potency. |

| Hydrogen Bond Acceptor | 10 | The presence of hydrogen bond accepting groups in particular areas is also beneficial for activity, though to a lesser extent than donor capabilities in this hypothetical model. |

Structure Activity Relationship Sar and Halogen Effects in 6 Chloro 5 Fluoro 1,3 Benzoxazol 2 Amine Research

Influence of Halogen Substitution (Chlorine and Fluorine) on Benzoxazole (B165842) Core

Halogens exert potent electronic effects due to their high electronegativity, functioning as electron-withdrawing groups through induction. This withdrawal of electron density from the benzoxazole ring system can significantly alter the molecule's reactivity and its ability to interact with biological targets. The structure-activity relationship of benzoxazole derivatives often suggests that the inclusion of electron-withdrawing groups can enhance antimicrobial and antiproliferative activities. researchgate.net

Fluorine (C-5): As the most electronegative element, fluorine imparts a strong inductive electron-withdrawing effect. However, its small atomic radius means it has a minimal steric footprint, allowing it to modify electronics without substantially increasing the molecule's bulk.

Table 1: Physicochemical Effects of Halogen Substitution at C-5 and C-6

| Feature | Effect of C-5 Fluorine | Effect of C-6 Chlorine | Combined Influence |

|---|---|---|---|

| Electronic Effect | Strong inductive electron withdrawal | Strong inductive electron withdrawal | Significantly increases the electron-deficient character of the benzoxazole core. |

| Steric Hindrance | Minimal | Moderate | Introduces specific steric constraints that can enhance binding selectivity. |

| Reactivity | Modulates acidity/basicity of ring nitrogens and exocyclic amines. | Influences susceptibility to nucleophilic or electrophilic attack. | Creates a unique electronic and steric profile for molecular recognition. |

A critical aspect of drug design is optimizing a molecule's ability to cross biological membranes to reach its target. Lipophilicity, often measured as the partition coefficient (logP), is a key determinant of this process. The introduction of halogen atoms is a well-established strategy to increase a molecule's lipophilicity and hydrophobicity. nih.gov

Improved absorption and permeation across cell membranes.

Increased binding affinity for hydrophobic pockets in target proteins.

Potential for reduced clearance and longer half-life.

This modification is pivotal because many biological parameters, including absorption, permeability of biological barriers, and transport into cells, are controlled by the lipophilicity of a drug candidate. nih.gov Therefore, the specific halogenation pattern in this compound is a deliberate design element to enhance its drug-like properties.

Beyond their classical electronic and steric effects, halogen atoms can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). researchgate.net This occurs between an electropositive region on the outer side of the halogen atom (termed the σ-hole) and a Lewis base (e.g., a lone pair on an oxygen, nitrogen, or sulfur atom). rsc.org

The strength of a halogen bond is influenced by the polarizability of the halogen atom, following the general trend I > Br > Cl > F. nih.gov In 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine, the chlorine atom at the C-6 position is a potential halogen bond donor. The electron-withdrawing nature of the benzoxazole ring enhances the positive character of the σ-hole on the chlorine atom, making it more effective in forming these interactions.

Halogen bonding has emerged as a crucial tool in supramolecular chemistry and drug design for its role in:

Enhancing Binding Affinity: Providing an additional, specific interaction point with a biological target. rsc.org

Improving Selectivity: The high directionality of halogen bonds can lead to more precise recognition of a target's binding site architecture.

Crystal Engineering: Guiding the self-assembly of molecules in the solid state. researchgate.net

While fluorine is generally a poor halogen bond donor, the chlorine atom in this molecule can play a significant role in its molecular recognition profile, anchoring the ligand within its target binding site through these specific non-covalent interactions.

Contribution of the 2-Amine Group to Biological Interaction Profiles

The 2-amino group is a critical functional group that defines the interaction profile of the benzoxazole core. Its primary contribution lies in its ability to act as a hydrogen bond donor. Research on related 2-amino-benzoxazole scaffolds has demonstrated that the hydrogen atoms of this amine group can form crucial hydrogen bonds with amino acid residues, such as asparagine, within an enzyme's active site. nih.gov

This group imparts several key characteristics:

Hydrogen Bonding: It provides two hydrogen bond donors (-NH2), which can engage with carbonyl oxygens or other hydrogen bond acceptors on a biological target, significantly contributing to binding affinity and specificity.

Basicity: The lone pair on the nitrogen atom allows it to act as a Lewis base and a potential hydrogen bond acceptor.

Ionization: Under physiological conditions, the amino group can be protonated to form a positively charged ammonium (B1175870) ion (-NH3+), enabling strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate.

The interplay between the electron-withdrawing halogens and the 2-amino group is crucial. The halogens can modulate the pKa of the amino group, thereby influencing its ionization state and hydrogen bonding capacity at physiological pH. The presence of the amino group is a common feature in benzoxazole derivatives with noted biological activities, including anticancer and antimicrobial properties. nih.gov

Positional Isomerism and Substituent Effects on Bioactivity

The specific placement of substituents on the benzoxazole ring is paramount to its biological activity. Structure-activity relationship studies on various benzoxazole derivatives have consistently shown that the bioactivity is highly sensitive to the position of functional groups. nih.gov For instance, substituents at the C-2 and C-5 positions are often found to be critical for activity. nih.gov

In the case of this compound, the specific 5-fluoro, 6-chloro arrangement is not arbitrary. Swapping the positions of the halogens to create the 5-chloro-6-fluoro isomer, for example, would result in a molecule with a different electronic and steric profile. This could lead to altered binding affinity or a complete loss of activity, as the precise orientation of halogen bonds, hydrogen bonds, and steric bulk within a receptor site would be changed. Theoretical studies on other heterocyclic systems have confirmed that substituent position can significantly affect molecular properties and reactivity. rsc.org

Table 2: Hypothetical Bioactivity Comparison of Halogenated Benzoxazole Isomers

| Compound | C-5 Substituent | C-6 Substituent | Potential SAR Impact |

|---|---|---|---|

| Target Compound | -F | -Cl | Optimized balance of lipophilicity, electronic effects, and halogen bonding potential from chlorine. |

| Isomer A | -Cl | -F | Increased steric bulk at C-5 may hinder binding; fluorine at C-6 is a weaker halogen bond donor. |

| Isomer B | -H | -Cl | Reduced lipophilicity and altered electronic profile compared to the target compound. |

| Isomer C | -F | -H | Reduced lipophilicity and loss of the C-6 chlorine for potential halogen bonding. |

Comparative SAR Studies with Other Benzoxazole Derivatives and Bioisosteres

The SAR of this compound can be further understood by comparing it to other benzoxazole derivatives and considering potential bioisosteric replacements. Benzoxazoles are themselves considered bioisosteres of nucleic acid bases like guanine (B1146940) and adenine, which may facilitate their interaction with biological receptors such as kinases. rsc.org

Many studies have explored the SAR of 2-substituted benzoxazoles. For instance, replacing the 2-amino group with other functionalities like aryl groups, sulfonamides, or thiols leads to compounds with vastly different biological activities, ranging from anticancer to antimicrobial agents. nih.govnih.govresearchgate.net

Bioisosteric replacement is a key strategy in drug design to fine-tune a molecule's properties.

2-Amine Group Bioisosteres: The 2-amino group could potentially be replaced by other small, hydrogen-bonding groups like a hydroxyl (-OH) or a methylamine (B109427) (-NHCH3) to probe the necessity of its specific size and hydrogen bond donor/acceptor pattern.

Halogen Bioisosteres: The chlorine atom at C-6 could be replaced with a bromine atom to enhance halogen bonding strength or with a trifluoromethyl (-CF3) group to provide a strong electron-withdrawing effect with a different steric profile.

Core Scaffold Bioisosteres: The benzoxazole core itself could be replaced by a bioisosteric scaffold like benzimidazole (B57391), benzothiazole (B30560), or indazole to assess the importance of the oxygen atom in the five-membered ring. Benzoxazole derivatives are often considered structural bioisosteres of nucleotides. nih.gov

These comparative studies are essential for building a comprehensive SAR model and for optimizing the lead compound to improve potency, selectivity, and pharmacokinetic properties.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Guanine |

| Adenine |

| Benzimidazole |

| Benzothiazole |

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level in Vitro Studies

Enzyme Inhibition Mechanisms

The benzoxazole (B165842) core structure has been identified as a versatile pharmacophore capable of inhibiting a range of enzymes implicated in various diseases. The following sections detail the in vitro inhibitory activities of benzoxazole derivatives against several important enzymatic targets.

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are crucial for cellular processes like replication and transcription, making them established targets for anticancer drugs. esisresearch.org A study investigating a series of 2,5-disubstituted-benzoxazole and benzimidazole (B57391) derivatives revealed significant inhibitory activity against both eukaryotic DNA topoisomerase I and II in a cell-free system. esisresearch.org

Several benzoxazole derivatives were identified as potent DNA topoisomerase I poisons, with some showing greater potency than the reference drug, camptothecin. esisresearch.org For instance, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole exhibited significant inhibition. esisresearch.org Similarly, certain derivatives displayed notable inhibitory effects on eukaryotic DNA topoisomerase II, with IC50 values indicating higher potency than the reference drug etoposide. esisresearch.org Specifically, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were among the significant inhibitors of topoisomerase II. esisresearch.org These findings suggest that the benzoxazole scaffold is a promising framework for the development of novel dual inhibitors of topoisomerase I and II. esisresearch.orgresearchgate.net

Table 1: In Vitro Inhibitory Activity of Benzoxazole Derivatives against Topoisomerase I and II

| Compound | Target Enzyme | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) |

|---|---|---|---|---|

| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | Camptothecin | >500 |

| 5-Amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | Camptothecin | >500 |

| 5-Amino-2-phenylbenzoxazole | Topoisomerase I | 495 | Camptothecin | >500 |

| 2-(p-Chlorobenzyl)benzoxazole | Topoisomerase I | 443.5 | Camptothecin | >500 |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Etoposide | >100 |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | Etoposide | >100 |

| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | Etoposide | >100 |

Data sourced from a study on 2,5-disubstituted-benzoxazole derivatives. esisresearch.org

Cyclooxygenase (COX) is the key enzyme in the conversion of arachidonic acid to prostaglandins, with two main isoforms: COX-1, which is involved in normal cellular homeostasis, and COX-2, which is induced during inflammation. jocpr.com Selective inhibition of COX-2 is a primary goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. jocpr.com

Various studies have demonstrated that benzoxazole derivatives can act as potent and selective COX-2 inhibitors. jocpr.comnano-ntp.com In one study, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-1 and COX-2. Several compounds exhibited high selectivity for COX-2, with one derivative being 379 times more selective for COX-2 over COX-1, and another being over 465 times more selective. Another study on 2-(2-arylphenyl)benzoxazoles also identified compounds with selective COX-2 inhibition, with in vivo anti-inflammatory potency comparable to or better than celecoxib (B62257) and diclofenac. nih.gov The IC50 values for COX-2 inhibition for some of these derivatives were in the low micromolar to nanomolar range, highlighting the potential of the benzoxazole scaffold for developing new anti-inflammatory agents. jocpr.comnih.gov

Table 2: In Vitro COX-1 and COX-2 Inhibition by Benzoxazole Derivatives

| Compound Series | Derivative Example | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|---|

| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIc | - | 6.40 | - |

| Methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates | Compound VIIb | - | 9.39 | - |

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | Compound VI 6 | 384 | 1 | 379 |

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | Compound VI 12 | >500 | 1.06 | >465 |

| 2-(2-Arylphenyl)benzoxazoles | Compound 3g | 15.2 | 0.14 | 108.6 |

| 2-(2-Arylphenyl)benzoxazoles | Compound 3n | 25.1 | 0.07 | 358.6 |

| 2-(2-Arylphenyl)benzoxazoles | Compound 3o | 18.2 | 0.09 | 202.2 |

Data compiled from studies on various benzoxazole derivative series. jocpr.comnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic system, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease. tandfonline.comnih.gov Numerous studies have explored benzoxazole derivatives as potent inhibitors of both AChE and BChE. nih.govnih.govresearchgate.net

A series of novel bis-benzoxazole hybrids demonstrated a diverse inhibitory profile against both enzymes, with IC50 values ranging from 1.10 to 24.50 μM for AChE and 1.90 to 28.60 μM for BChE. tandfonline.com Some of these compounds were found to be more potent than the standard drug, donepezil. tandfonline.com Another study on 2-aryl-6-carboxamide benzoxazole derivatives identified a compound with IC50 values of 12.62 nM for AChE and 25.45 nM for BChE, significantly more potent than donepezil. yyu.edu.tr The structure-activity relationship analyses often reveal that the nature and position of substituents on the benzoxazole ring significantly influence the inhibitory potency and selectivity towards AChE or BChE. nih.govnih.gov For instance, certain naphthoxazole analogs showed nanomolar activity against AChE. nih.gov

Table 3: In Vitro Cholinesterase Inhibition by Benzoxazole Derivatives

| Compound Series | Derivative Example | AChE IC50 | BChE IC50 |

|---|---|---|---|

| Benzo[d]oxazole derivatives | Compound 6a | 1.03 μM | 6.6 μM |

| Benzo[d]oxazole derivatives | Compound 6j | 1.35 μM | 8.1 μM |

| Bis-benzoxazole derivatives | Analog 3 | 1.10 μM | 1.90 μM |

| 2-Aryl-6-carboxamide benzoxazoles | Compound 36 | 12.62 nM | 25.45 nM |

| Naphthoxazole analog | Compound 8 | 58 nM | 981 nM |

Data compiled from studies on various benzoxazole and naphthoxazole derivatives. tandfonline.comnih.govnih.govyyu.edu.tr

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-2, are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy, especially in conjunction with chemotherapy or in cancers with specific DNA repair defects. A study focused on designing and synthesizing benzoxazole derivatives as PARP-2 inhibitors has yielded potent compounds. nih.gov

In this research, four series of benzoxazole derivatives were developed and screened for their anti-breast cancer activity and in vitro PARP-2 enzyme inhibition. nih.gov Two compounds, designated as 12 and 27, emerged as the most active PARP-2 inhibitors with IC50 values of 0.07 μM and 0.057 μM, respectively. nih.gov These findings indicate that the benzoxazole scaffold can be effectively utilized to create potent PARP-2 inhibitors for potential application in oncology. nih.gov

Table 4: In Vitro PARP-2 Inhibition by Benzoxazole Derivatives

| Compound | PARP-2 IC50 (μM) |

|---|---|

| 12 | 0.07 |

| 27 | 0.057 |

Data sourced from a study on novel benzoxazole derivatives. nih.gov

Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis (Mtb), and their biosynthesis pathway presents attractive targets for new anti-tuberculosis drugs. nih.gov The enzyme polyketide synthase 13 (Pks13) is crucial for the final condensation step in mycolic acid synthesis. nih.gov

Recent research has identified the benzoxazole (BZX) scaffold as a promising inhibitor of the thioesterase (TE) domain of Pks13. acs.orgacs.orgnih.gov This discovery was made using a scaffold hopping approach from a previously identified benzofuran (B130515) inhibitor, TAM16, which had development halted due to cardiotoxicity. acs.orgacs.org Several of the novel benzoxazole compounds demonstrated potent minimum inhibitory concentrations (MICs) against Mtb, inhibited mycolic acid synthesis, and showed low cytotoxicity. acs.orgnih.gov Resistance mutations were mapped to the TE domain of Pks13, confirming the on-target activity of these compounds. acs.org This line of research positions the benzoxazole scaffold as a new and promising structural class for the development of novel antitubercular therapies. acs.orgnih.govacs.org

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with infections by bacteria such as Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy for treating peptic ulcers and other related conditions. The benzoxazole scaffold has been investigated for its urease inhibitory potential.

Several studies have reported on the synthesis of benzoxazole derivatives and their evaluation as urease inhibitors. acs.orgnih.govbohrium.com One study on 2-mercapto benzoxazole analogs found that all tested compounds showed good to moderate urease inhibition, with IC50 values ranging from 17.50 to 42.50 μM. bohrium.com Some derivatives, particularly those with methoxy (B1213986) and halogen substituents, showed superior activity to the standard inhibitor, thiourea. bohrium.com Another recent review highlighted a series of benzoxazole derivatives with outstanding urease inhibitory potential, with IC50 values ranging from 0.46 to 46.10 μM, significantly more potent than the standard acetohydroxamic acid. acs.org

Table 5: In Vitro Urease Inhibition by Benzoxazole Derivatives

| Compound Series | Derivative Example | Urease IC50 (μM) | Standard | Standard IC50 (μM) |

|---|---|---|---|---|

| 2-Mercapto benzoxazoles | Halogen-substituted analog | 17.50 | Thiourea | 21.50 |

| Triazinoindole-benzoxazole hybrids | Compound 8 (tri-hydroxy) | 0.20 | Thiourea | 21.86 |

| Triazinoindole-benzoxazole hybrids | Compound 23 (fluoro) | 1.10 | Thiourea | 21.86 |

| Benzoxazole derivatives | Compound 19a (methoxy) | Potent (exact value not specified) | Acetohydroxamic acid | 320.70 |

Data compiled from studies on various benzoxazole derivative series. acs.orgnih.govbohrium.com

Cellular Pathway Modulation (In Vitro)

The modulation of cellular pathways is a hallmark of many bioactive compounds. For halogenated 2-aminobenzoxazoles, research has pointed towards significant interference with fundamental cellular processes in both cancer cells and microbial pathogens.

The ability to induce programmed cell death, or apoptosis, in cancer cells is a key objective in the development of new anticancer drugs. Several studies have demonstrated that the benzoxazole scaffold is a promising pharmacophore for inducing apoptosis. For instance, a series of novel benzoxazole derivatives were shown to trigger apoptosis in human liver cancer (HepG2) cells. One of the most effective compounds, 14b, induced apoptosis in 16.52% of the cell population and led to a 4.8-fold increase in the level of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

Table 1: Effect of Benzoxazole Derivative 14b on Apoptosis in HepG2 Cells

| Parameter | Control (Untreated) | Compound 14b Treated | Fold Increase |

|---|---|---|---|

| Apoptotic Cell Population | 0.67% | 16.52% | 24.7x |

| Caspase-3 Level | Baseline | 4.8-fold increase | 4.8x |

Data derived from a study on novel benzoxazole derivatives. nih.gov

In addition to inducing apoptosis, disrupting the cancer cell cycle is another vital mechanism for anticancer agents. Benzoxazole derivatives have been shown to interfere with cell cycle progression, preventing cancer cells from proliferating. For example, a benzoxazole derivative known as K313 was found to cause moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov

Specific substitutions again appear to be critical. In studies on benzothiazole (B30560) analogues, the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine demonstrated cell cycle-arresting effects. nih.gov Other research on benzoxazole hybrids designed as PARP-2 inhibitors found that different compounds could arrest the cell cycle at different phases; compound 12 caused arrest in the G2/M phase, while compound 27 arrested cells at the G1/S checkpoint in the MCF-7 breast cancer cell line. nih.gov Halogenated benzofuran derivatives have also been shown to induce cell cycle arrest, with one compound causing G2/M phase arrest in HepG2 cells and another causing arrest at the S and G2/M phases in A549 cells, further underscoring the potential of halogenated heterocycles to modulate cell cycle progression. mdpi.com

The benzoxazole nucleus is a core component of various antimicrobial agents. researchgate.net Their mechanism of action often involves specific interactions with microbial cellular structures or enzymes. The presence of a halogen at position 5 of the benzoxazole ring is thought to be advantageous, potentially enhancing the compound's ability to penetrate the lipophilic cell wall of bacteria. researchgate.net

One specific enzymatic target has been identified for a class of related compounds. A series of novel benzoxazole benzenesulfonamides were found to act as inhibitors of fructose-1,6-bisphosphatase (FBPase-1), an enzyme crucial for microbial metabolism. nih.gov This inhibition disrupts the metabolic pathway of the microorganism, leading to an antimicrobial effect. The general structure of benzoxazoles allows them to readily interact with the biopolymers of organisms, suggesting that they may interfere with various other enzymes or cellular components. researchgate.net The antimicrobial activity of halogenated benzoxazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria as well as fungi. nih.govnih.gov

A primary mechanism for many azole-based antifungal agents is the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), the main sterol component in fungi. nih.gov This class of drugs, which includes benzoxazoles, typically targets the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51). researchgate.netpatsnap.com This enzyme is a critical component of the ergosterol biosynthesis pathway.

The inhibition of lanosterol 14α-demethylase by azole compounds leads to two significant consequences for the fungal cell:

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, making it more permeable and unable to function correctly. researchgate.netnih.gov

Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane structure and function. bohrium.com

This dual-action mechanism ultimately leads to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect). researchgate.netnih.gov Given that 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine belongs to the azole class, it is highly probable that its antifungal activity is mediated through this well-established mechanism of ergosterol biosynthesis inhibition.

Molecular Interaction Studies

The biological activity of a compound is fundamentally governed by its ability to interact with target biomolecules. Non-covalent interactions such as hydrogen bonding and π-π stacking are critical in determining the conformation, stability, and binding affinity of small molecules like this compound to its biological targets.

Hydrogen bonds and π-π stacking are pivotal forces in supramolecular chemistry and drug-receptor binding. The structure of this compound, with its aromatic rings and amine group, is well-suited to participate in these interactions. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms within the benzoxazole ring system can act as hydrogen bond acceptors.

Studies on structurally similar heterocyclic systems, such as benzimidazoles, have elucidated the crucial role of these interactions. X-ray diffraction analyses show that molecules in the solid state are often connected through intermolecular π-π stacking and various hydrogen bonds (e.g., C–H⋯N). rsc.org These interactions dictate the crystal packing and can influence properties like solubility and bioavailability. In the context of biological activity, hydrogen bonding and π-π stacking are essential for the specific recognition and binding of the molecule to the active site of a target enzyme or receptor. stanford.edunih.gov The presence of electron-withdrawing fluorine and chlorine atoms on the benzene (B151609) ring can modulate the electronic properties of the π-system, potentially influencing the strength and geometry of π-π stacking interactions.

Applications in Advanced Chemical and Biomedical Research Paradigms

Scaffold-Hopping and Rational Design in Compound Discovery

Scaffold-hopping is a key strategy in modern drug discovery that involves modifying the core structure of a known active compound to identify novel chemotypes with similar or improved biological activity. nih.gov The benzoxazole (B165842) ring system is a versatile scaffold that has been extensively utilized in the rational design of new therapeutic agents. nih.gov The presence of halogen atoms, such as chlorine and fluorine, on the benzoxazole core can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making 6-Chloro-5-fluoro-1,3-benzoxazol-2-amine an intriguing candidate for scaffold-hopping and rational design studies. nih.gov

While direct research on the use of this compound in scaffold-hopping is not extensively documented, the known biological activities of various substituted benzoxazoles suggest its potential. For instance, different benzoxazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. nih.gov By using this compound as a starting point, medicinal chemists could systematically explore modifications to the 2-amino group or introduce other substituents to modulate its interaction with various biological targets. This rational design approach could lead to the discovery of new lead compounds with enhanced potency and selectivity.

Development of Research Probes for Biological Systems

Fluorescent small molecules are invaluable tools in biomedical research for visualizing and understanding complex biological processes. Benzoxazole derivatives are known to exhibit interesting fluorescent properties, making them suitable for the development of research probes. nih.gov Although the specific fluorescent characteristics of this compound have not been detailed in the available literature, the inherent fluorescence of the benzoxazole core suggests its potential in this area.

The development of research probes often involves conjugating a fluorescent scaffold to a targeting moiety that can selectively bind to a specific biomolecule or cellular component. The 2-amino group of this compound provides a convenient handle for such modifications. Through chemical synthesis, this amino group can be functionalized to attach linkers or recognition elements, thereby creating probes for specific enzymes, receptors, or other cellular targets. The halogen substituents may also influence the photophysical properties of the resulting probes, potentially leading to favorable emission wavelengths and quantum yields for biological imaging applications.

Potential for Agricultural Chemical Research (Herbicidal, Insecticidal, Antiviral Activities)

The benzoxazole and benzothiazole (B30560) scaffolds are important in the discovery of new agrochemicals due to their broad spectrum of biological activities. mdpi.com Research has demonstrated that various derivatives of these heterocycles exhibit herbicidal, insecticidal, and antiviral properties. mdpi.com

Herbicidal Activity: Certain benzoxazole derivatives have shown promise as herbicides. mdpi.com While specific studies on the herbicidal effects of this compound are not available, the presence of halogen atoms is a common feature in many commercial herbicides. Halogenation can enhance the efficacy and selectivity of these compounds. Therefore, it is plausible that this compound could be investigated as a potential herbicidal agent.

Insecticidal Activity: The search for new insecticides with novel modes of action is crucial for managing insect resistance. Some benzoxazole derivatives have been reported to possess insecticidal properties. rsc.org The structural features of this compound could be explored for their potential to disrupt key physiological processes in insects, making it a candidate for further investigation in insecticide research.

Antiviral Activity: Plant viruses cause significant crop losses worldwide. Benzoxazole derivatives have been identified as having antiviral activity against various plant pathogens. mdpi.com The specific substitution pattern of this compound could confer antiviral properties, warranting its evaluation in screens for new antiviral agents for agricultural use.

Corrosion Inhibition Studies and Materials Science Applications

Heterocyclic compounds, including those with benzoxazole structures, have been investigated as corrosion inhibitors for various metals and alloys. scirp.orgscirp.org These molecules can adsorb onto the metal surface, forming a protective layer that mitigates the corrosion process. The efficiency of a corrosion inhibitor is often related to its electronic structure and the presence of heteroatoms that can coordinate with the metal.

The presence of nitrogen and oxygen atoms in the benzoxazole ring, along with the electron-donating 2-amino group, suggests that this compound could have an affinity for metal surfaces. The halogen substituents can further influence the adsorption process and the stability of the protective film. rsc.org While specific studies on this compound's corrosion inhibition properties are lacking, its structural features make it a candidate for investigation in this area of materials science.

Table 1: Potential Applications of Halogenated Benzoxazoles in Corrosion Inhibition

| Application Area | Potential Role of this compound | Key Structural Features |

| Acidic Environments | Inhibition of mild steel corrosion in acidic media. | Heterocyclic ring, amino group, and halogen atoms for surface adsorption. |

| Industrial Cleaning | Component in cleaning formulations to protect metal surfaces. | Stability in harsh chemical environments. |

| Cooling Water Systems | Prevention of corrosion in pipelines and heat exchangers. | Formation of a persistent protective film. |

Fluorescent Probes and Sensor Technologies

As mentioned earlier, the benzoxazole core is inherently fluorescent. nih.gov This property can be harnessed for the development of chemical sensors. Fluorescent sensors operate by changing their emission properties in the presence of a specific analyte. The design of such sensors often involves modifying a fluorophore to introduce a binding site for the target molecule or ion.

The 2-amino group of this compound offers a versatile point for chemical modification to create selective binding pockets. For instance, it could be derivatized with moieties that can chelate metal ions or interact with specific anions or small organic molecules. Upon binding of the analyte, a conformational change or an electronic perturbation could occur, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). The chloro and fluoro substituents may also fine-tune the photophysical properties of the sensor molecule.

Future Directions in Benzoxazole-Based Molecular Research

The field of benzoxazole research continues to expand, driven by the diverse biological and material properties of these compounds. rsc.org For this compound, several future research directions can be envisioned:

Synthesis of Derivatives: A key area for future work would be the synthesis of a library of derivatives based on the this compound scaffold. This would involve modifications at the 2-amino position to explore structure-activity relationships for various biological targets.

Biological Screening: Comprehensive biological screening of the parent compound and its derivatives against a wide range of targets is warranted. This could include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

Agrochemical Evaluation: Systematic evaluation of its potential as a herbicide, insecticide, or fungicide is a promising avenue, given the known activities of related benzoxazoles.

Materials Science Exploration: Investigating its properties as a corrosion inhibitor for different metals and in various corrosive environments could lead to new applications in materials protection. Furthermore, its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs), could be explored based on its potential fluorescent properties.

Development of Research Tools: Focused efforts to develop specific fluorescent probes and sensors based on this scaffold for biological and environmental applications could yield valuable new research tools.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-5-fluoro-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted o-aminophenol derivatives. Key steps include halogenation (chlorination/fluorination) and condensation with appropriate reagents. For example, acetyl chloride and acidic conditions can promote self-condensation of enamine intermediates . Reaction optimization requires controlled temperatures (e.g., reflux) and solvent selection (e.g., polar aprotic solvents) to minimize side products like di- or tri-substituted byproducts . Purity is verified via HPLC (e.g., C18 column, tR = 23.5 min, >99% purity) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use <sup>13</sup>C NMR to identify key carbons: aromatic carbons (δ ~110–160 ppm), oxazole ring carbons (δ ~160–164 ppm), and amine groups (δ ~30–40 ppm). LC-MS (ESI) can confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 187.57) . Compare spectral data with analogs like 2-amino-5-chlorobenzoxazole (mp 181–184°C) and validate via X-ray crystallography if crystalline .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the C-6 position for nucleophilic attack, while chlorine stabilizes the aromatic ring. Experimental design should include kinetic studies under varying pH and nucleophile concentrations (e.g., using amines or thiols). Monitor reaction progress via TLC and quantify products using <sup>19</sup>F NMR to track fluorine displacement . Computational modeling (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability) or impurities. Reproduce studies using standardized protocols (e.g., CLSI guidelines) and validate compound purity via HPLC-MS. Cross-reference with structurally similar compounds like 2-amino-7-chloro-6-fluorobenzothiazole (PubChem CID: 101337-93-3) to isolate substituent-specific effects .

Q. How can researchers optimize solubility and stability for in vivo studies of this compound?

- Methodological Answer :

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as cyclodextrin complexes.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze via LC-MS for hydrolytic or oxidative byproducts.

- Bioavailability : Use pro-drug strategies, such as acetylation of the amine group, and evaluate pharmacokinetics in rodent models .

Data Contradiction Analysis

Q. How should researchers address conflicting melting points reported for benzoxazole analogs?

- Methodological Answer : Variations in mp (e.g., 181–184°C for 2-amino-5-chlorobenzoxazole vs. 173°C for furan-substituted analogs ) may stem from polymorphic forms or impurities. Perform DSC to identify polymorphs and recrystallize using gradient cooling (e.g., ethanol/water). Cross-validate with XRD to confirm crystal lattice consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.